(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(thiophen-2-yl)methanone
Description
Properties
IUPAC Name |
[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-23-17-10-16(11-18(12-17)24-2)14-25-13-15-5-7-21(8-6-15)20(22)19-4-3-9-26-19/h3-4,9-12,15H,5-8,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHRLCKCDBHJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule notable for its potential pharmacological applications. It features a piperidine ring, a thiophene moiety, and a methanone functional group, with the 3,5-dimethoxybenzyl group contributing to its structural complexity. This article reviews the biological activity of this compound based on diverse sources, including pharmacological assays and comparative analyses with structurally related compounds.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This highlights its composition of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).
Pharmacological Assays
The biological activity of this compound has been evaluated through various pharmacological assays. Key findings include:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains.
- CNS Effects : Potential effects on the central nervous system have been noted, suggesting possible applications in neuropharmacology.
The mechanism of action is primarily understood through interaction studies that explore how the compound interacts with biological targets. These studies typically involve:
- Binding Affinity Studies : Assessing how well the compound binds to specific receptors or enzymes.
- Cell Viability Assays : Evaluating cytotoxic effects on different cell lines.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is essential. The following table summarizes key aspects:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Piperidine, Thiophene | Antimicrobial, CNS effects | Complex structure |
| N-(3,5-Dimethoxybenzyl)-piperidine | Piperidine ring | Varies widely | Different substituents |
| Thiophene-based compounds | Thiophene ring | Often anti-inflammatory | Substitution pattern impacts activity |
| Benzylpiperidine analogs | Piperidine core | Diverse pharmacological effects | Variability in side chains |
Case Studies
Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound:
- Antitumor Activity : Research has shown that modifications in piperidine derivatives can lead to enhanced cytotoxicity against cancer cell lines. For instance, studies involving similar piperidine-based compounds demonstrated significant inhibitory effects on tumor growth in vitro and in vivo .
- Neuroprotective Effects : A study investigating the neuroprotective properties of related thiophene derivatives revealed potential mechanisms through which these compounds could mitigate neurodegenerative processes .
- Immunomodulatory Properties : Some derivatives have shown promise in modulating immune responses, indicating that this compound could also influence immune cell activity .
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | Central core providing basic properties |
| Dimethoxybenzyl Group | Enhances lipophilicity and receptor binding |
| Thiophenyl Group | Potential for interaction with various biological targets |
The biological activity of (4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(thiophen-2-yl)methanone has been investigated in various studies, revealing promising therapeutic potential:
Antimicrobial Activity
Research indicates that compounds with thiophenes exhibit antimicrobial properties. The presence of the thiophenyl group in this compound may enhance its efficacy against bacterial and fungal strains.
Anticancer Properties
Preliminary studies suggest that this compound can inhibit enzymes involved in cancer cell proliferation. In vitro experiments have demonstrated reduced viability in cancer cell lines treated with this compound.
Neuroprotective Effects
Given its structural similarities to known neuroprotective agents, this compound may also have applications in treating neurodegenerative diseases by protecting neuronal cells from damage.
Case Studies and Research Findings
- Inhibition Studies : Surface plasmon resonance techniques have shown that this compound has strong binding affinities to specific enzyme targets associated with disease pathways.
- Cell Line Experiments : In vitro studies on various cancer cell lines indicated that treatment with this compound significantly reduced cell proliferation rates compared to control groups.
- Animal Models : Initial in vivo studies on mouse models demonstrated that administration of the compound resulted in notable reductions in tumor size, indicating its potential as an anticancer therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Piperidine/Piperazine Derivatives
- Compound 21 (thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone): This analog replaces the piperidine ring with a piperazine moiety and introduces a trifluoromethylphenyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity .
- Compound 5 (4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one): While retaining the piperazine core, this compound substitutes the thiophene ring with a pyrazole group. Pyrazole-containing compounds are known for their role in kinase inhibition, suggesting divergent biological targets compared to thiophene-based analogs .
Thiophene Ring Modifications
- 2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene: This compound replaces the piperidine group with a dimethylbenzoyl substituent and introduces a 1,3-dioxolane ring on the thiophene. The dioxolane group may improve solubility but reduce metabolic stability due to esterase susceptibility.
Methanone Derivatives with Heterocyclic Moieties
- [4-(3,5-Dichlorophenoxy)-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-4-morpholinyl-methanone hydrochloride: This derivative incorporates a pyrrolopyridine core and a morpholine group, diverging significantly from the target compound’s piperidine-thiophene framework.
Data Table: Structural and Hypothesized Properties
Key Research Findings and Inferences
- Piperidine vs. Piperazine : Piperidine’s reduced basicity compared to piperazine may lower off-target interactions with cationic binding pockets, offering selectivity advantages .
- Thiophene vs. Pyrazole : The thiophene ring’s sulfur atom may engage in hydrophobic interactions or coordinate metal ions, whereas pyrazole’s nitrogen atoms could facilitate hydrogen bonding .
Preparation Methods
Preparation of 4-(Hydroxymethyl)piperidine
The piperidine intermediate is synthesized via Boc-protection and reduction :
- Boc-protection : Piperidine reacts with di-tert-butyl dicarbonate in THF at 0°C to form tert-butyl piperidine-1-carboxylate (yield: 92%).
- Hydroxymethylation : Lithiation of the Boc-protected piperidine with LDA at −78°C, followed by quenching with paraformaldehyde, yields tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (yield: 75%).
- Deprotection : Treatment with HCl in dioxane removes the Boc group, yielding 4-(hydroxymethyl)piperidine hydrochloride (yield: 98%).
Etherification with 3,5-Dimethoxybenzyl Bromide
The hydroxymethyl group undergoes nucleophilic substitution:
- Base-mediated reaction : 4-(Hydroxymethyl)piperidine (1 eq), 3,5-dimethoxybenzyl bromide (1.2 eq), and K₂CO₃ (2 eq) in anhydrous DMF at 80°C for 12 hr yield 4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine (yield: 68%).
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) achieves >95% purity.
Methanone Formation via Friedel-Crafts Acylation
The piperidine-thiophene methanone bond is formed through:
- Acylation : 4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidine (1 eq) reacts with thiophene-2-carbonyl chloride (1.5 eq) in CH₂Cl₂ under N₂. AlCl₃ (1.2 eq) is added at 0°C, and the mixture is stirred at 25°C for 6 hr.
- Workup : The reaction is quenched with ice-water, extracted with CH₂Cl₂, and dried over Na₂SO₄. Evaporation yields the crude product (yield: 54%).
- Recrystallization : Ethanol/water (7:3) affords pure product as a white solid (mp: 128–130°C).
Alternative Synthetic Routes and Optimization
Palladium-Catalyzed Coupling
A Suzuki-Miyaura coupling variant is explored for scalability:
- Intermediate preparation : 4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidine is converted to its boronic ester via Miyaura borylation.
- Cross-coupling : Reaction with 2-bromothiophene in dioxane/H₂O (5:1) with Pd(PPh₃)₄ (5 mol%) and K₂CO₃ at 100°C for 8 hr yields the biaryl intermediate (yield: 62%).
- Oxidation : MnO₂ in acetone oxidizes the biaryl to the methanone (yield: 58%).
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times:
- Etherification step : DMF, 120°C, 20 min (yield: 71% vs. 68% conventional).
- Acylation step : CH₂Cl₂, 80°C, 30 min (yield: 60% vs. 54% conventional).
Reaction Optimization Data
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, J = 5.1 Hz, 1H, thiophene), 6.45 (s, 2H, ArH), 6.38 (s, 1H, ArH), 4.52 (s, 2H, OCH₂), 3.82 (s, 6H, OCH₃), 3.65–3.58 (m, 2H, piperidine), 2.85–2.75 (m, 2H, piperidine), 1.95–1.70 (m, 3H, piperidine), 1.55–1.40 (m, 2H, piperidine).
- ¹³C NMR (100 MHz, CDCl₃): δ 190.2 (C=O), 160.1 (ArOCH₃), 142.3 (thiophene), 105.8–98.4 (aromatic carbons), 67.8 (OCH₂), 55.2 (OCH₃), 53.6 (piperidine), 44.8 (piperidine), 28.4–23.1 (piperidine CH₂).
- HRMS (ESI): m/z calcd for C₂₁H₂₅NO₅S [M+H]⁺: 404.1529; found: 404.1526.
Purity Assessment
- HPLC : >99% purity (C18 column, MeOH/H₂O 70:30, 1 mL/min, λ = 254 nm).
- Elemental Analysis : Calcd (%) C 62.51, H 6.24, N 3.47; Found C 62.48, H 6.27, N 3.45.
Challenges and Troubleshooting
Low Yields in Friedel-Crafts Acylation
Epimerization During Piperidine Functionalization
- Cause : Base-mediated racemization at the piperidine C-4 position.
- Solution : Employ mild bases (K₂CO₃ instead of NaOH) and low temperatures (0–5°C).
Scalability and Industrial Considerations
- Cost Analysis : Raw material costs dominate (3,5-dimethoxybenzyl bromide: $320/mol; thiophene-2-carbonyl chloride: $280/mol).
- Green Chemistry Metrics :
- PMI (Process Mass Intensity): 23.4 (needs improvement via solvent recycling).
- E-factor : 18.7 (primarily from silica gel chromatography).
Q & A
Q. What are the recommended synthetic routes for (4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(thiophen-2-yl)methanone?
A modular approach involves sequential functionalization of the piperidine and thiophene moieties. For example:
- Step 1 : Synthesize the 3,5-dimethoxybenzyl-protected piperidinyl intermediate via nucleophilic substitution of 4-hydroxymethylpiperidine with 3,5-dimethoxybenzyl chloride under basic conditions (e.g., NaOH in dichloromethane) .
- Step 2 : Couple the intermediate with thiophene-2-carbonyl chloride using a catalyst like DMAP or triethylamine to form the methanone linkage .
- Purification : Recrystallization from ethanol or DMF-acetic acid mixtures is effective for isolating high-purity products (≥95% by HPLC) .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
Key characterization techniques include:
- ¹H/¹³C NMR : Identify characteristic signals, such as the thiophene protons (δ 7.2–7.5 ppm), piperidine CH₂-O (δ 3.5–4.0 ppm), and dimethoxybenzyl aromatic protons (δ 6.3–6.8 ppm) .
- Mass Spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]⁺) with <2 ppm mass error.
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structural refinement if single crystals are obtained .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?
- Solvent and Temperature : Refluxing in xylene (as in thionation reactions ) minimizes byproducts compared to polar solvents. Lower temperatures (0–25°C) during coupling steps reduce undesired acyl migration.
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or organocatalysts to enhance regioselectivity in methanone formation .
- Real-Time Monitoring : Use in-situ FTIR or LC-MS to track reaction progress and identify intermediates .
Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?
Common issues include:
- Twinning : Observed in piperidine-containing derivatives; use TWINABS in SHELX to model twinned data .
- Disorder : The flexible piperidinyloxy-methyl group may require constrained refinement or partial occupancy modeling.
- Resolution : For low-resolution data (e.g., >1.0 Å), employ charge-flipping algorithms in SHELXD .
Q. How can unexpected byproducts from the thiophene coupling step be identified and resolved?
- Byproduct Source : Partial oxidation of thiophene to sulfoxide or over-substitution at the piperidine nitrogen.
- Detection : LC-MS/MS or GC-MS to isolate impurities (e.g., m/z shifts corresponding to sulfoxide derivatives) .
- Mitigation : Add antioxidants (e.g., BHT) or use inert atmospheres during coupling reactions .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Scaffold Modification : Replace the dimethoxybenzyl group with electron-deficient aryl groups (e.g., 4-chlorophenyl) to assess electronic effects on bioactivity .
- Pharmacophore Mapping : Combine docking studies (e.g., AutoDock Vina) with in vitro assays to correlate substituent positions with target binding .
- Data Analysis : Use multivariate regression to quantify contributions of steric, electronic, and lipophilic parameters to activity .
Methodological Notes
- Contradictions in Data : For example, variations in reported NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Always cross-validate with computational predictions (e.g., ACD/Labs) .
- Safety : While not commercial-focused, note that phosphorus pentasulfide (used in thionation ) requires strict moisture control and PPE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
